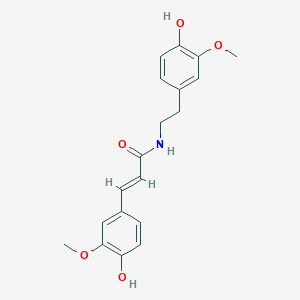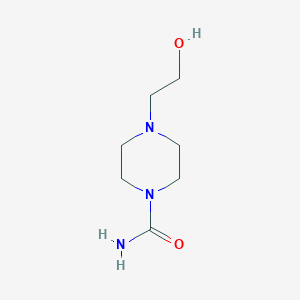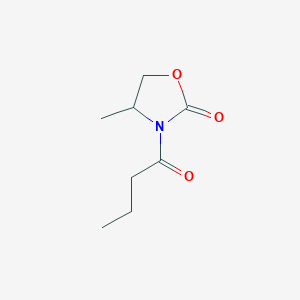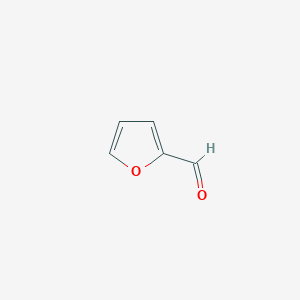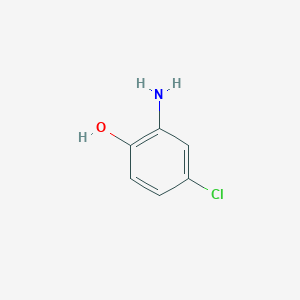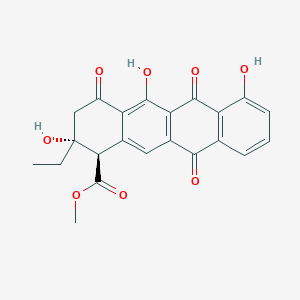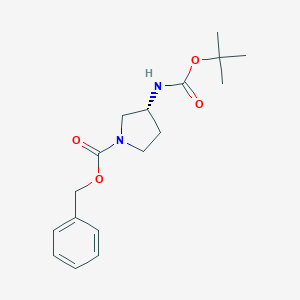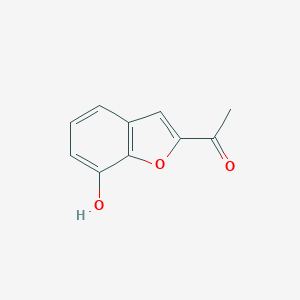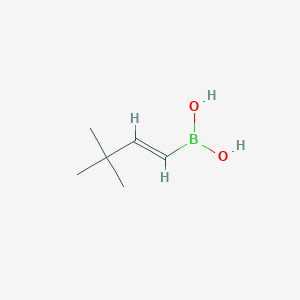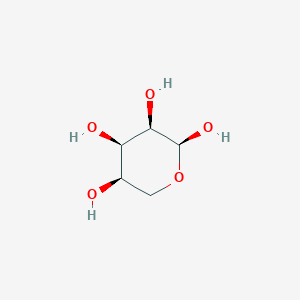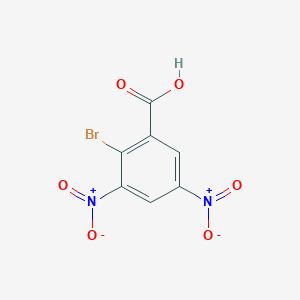![molecular formula C10H7N5O B047429 4-Iminopyrido[2,1-h]pteridin-6-ol CAS No. 115173-70-1](/img/structure/B47429.png)
4-Iminopyrido[2,1-h]pteridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iminopyrido[2,1-h]pteridin-6-ol is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-Iminopyrido[2,1-h]pteridin-6-ol is complex and involves the modulation of various biological pathways. One of the primary mechanisms of action is the inhibition of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit DNA synthesis, which further contributes to its anti-tumor properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Iminopyrido[2,1-h]pteridin-6-ol are diverse and depend on the specific biological pathway being targeted. Some of the primary effects include the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anti-viral properties by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-Iminopyrido[2,1-h]pteridin-6-ol in lab experiments is its ability to modulate various biological pathways. This makes it a versatile compound that can be used in a variety of experimental settings. Additionally, its synthesis has been optimized to achieve high yields and purity, making it suitable for further studies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Orientations Futures
The potential future directions for 4-Iminopyrido[2,1-h]pteridin-6-ol are vast. One potential direction is the development of this compound as an anti-cancer drug. Its ability to inhibit protein kinases and DNA synthesis makes it a promising candidate for the treatment of various types of cancer. Additionally, its anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of autoimmune disorders and infectious diseases. Furthermore, future studies can focus on optimizing the synthesis of this compound and evaluating its potential toxicity in preclinical studies.
Conclusion:
In conclusion, 4-Iminopyrido[2,1-h]pteridin-6-ol is a promising compound with potential therapeutic applications in various fields. Its ability to modulate various biological pathways makes it a versatile compound that can be used in a variety of experimental settings. However, its potential toxicity must be carefully evaluated in preclinical studies before further development. Future studies can focus on optimizing the synthesis of this compound and evaluating its potential therapeutic applications in various fields.
Méthodes De Synthèse
The synthesis of 4-Iminopyrido[2,1-h]pteridin-6-ol involves a multi-step process that begins with the condensation of 2-aminopyridine and 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and oxidation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.
Applications De Recherche Scientifique
The potential applications of 4-Iminopyrido[2,1-h]pteridin-6-ol in scientific research are vast. This compound has been shown to modulate various biological pathways, including the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, it has been demonstrated to have anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for drug development in various fields, including oncology, infectious diseases, and autoimmune disorders.
Propriétés
Numéro CAS |
115173-70-1 |
|---|---|
Nom du produit |
4-Iminopyrido[2,1-h]pteridin-6-ol |
Formule moléculaire |
C10H7N5O |
Poids moléculaire |
213.2 g/mol |
Nom IUPAC |
4-iminopyrido[2,1-h]pteridin-6-ol |
InChI |
InChI=1S/C10H7N5O/c11-8-7-9(13-5-12-8)15-4-2-1-3-6(15)10(16)14-7/h1-5,11,16H |
Clé InChI |
KVXPOKIZQKTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
SMILES canonique |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
Synonymes |
Luminarine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




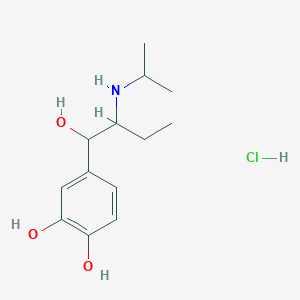
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
